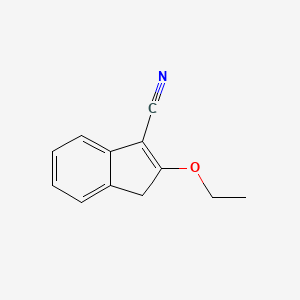
4-Methoxy-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-naphthonitrile is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the fourth carbon and a nitrile group (-CN) is attached to the second carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-1-naphthol with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Methoxy-2-naphthaldehyde or 4-methoxy-2-naphthoic acid.
Reduction: 4-Methoxy-2-naphthylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-2-naphthonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its nitrile and methoxy functional groups. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
6-Methoxy-2-naphthonitrile: Similar structure but with the methoxy group at the sixth position.
4-Methoxy-1-naphthonitrile: Similar structure but with the nitrile group at the first position.
7-Methoxy-2-naphthonitrile: Similar structure but with the methoxy group at the seventh position.
Uniqueness: 4-Methoxy-2-naphthonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H9NO |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
4-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,1H3 |
Clé InChI |
YNNPWDYXBWAHIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


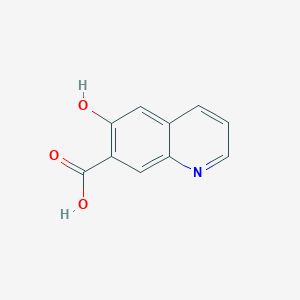
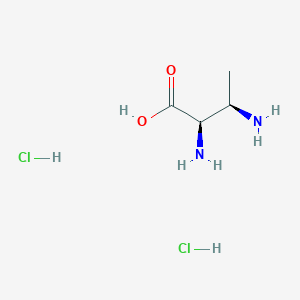




![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
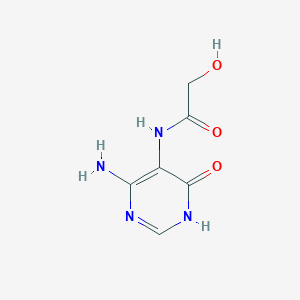
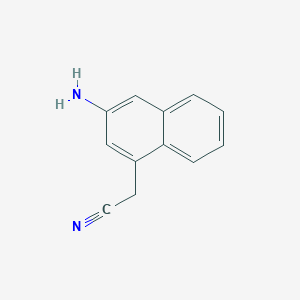

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
